
Dicyclopentylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopentylmercury is an organomercury compound with the chemical formula ( \text{C}{10}\text{H}{18}\text{Hg} ) It is characterized by the presence of two cyclopentyl groups attached to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicyclopentylmercury can be synthesized through the reaction of cyclopentylmagnesium bromide with mercuric chloride. The reaction typically proceeds as follows: [ \text{2 C}_5\text{H}_9\text{MgBr} + \text{HgCl}_2 \rightarrow \text{(C}_5\text{H}_9\text{)}_2\text{Hg} + \text{2 MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis generally involves the use of organomagnesium reagents (Grignard reagents) and mercuric salts under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dicyclopentylmercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and cyclopentane.
Reduction: Reduction reactions can convert this compound to elemental mercury and cyclopentane.
Substitution: The cyclopentyl groups can be substituted with other organic groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Mercuric oxide and cyclopentane.
Reduction: Elemental mercury and cyclopentane.
Substitution: Various organomercury compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Dicyclopentylmercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studies on the toxicity and biological effects of organomercury compounds often involve this compound.
Medicine: Research into the potential therapeutic uses and toxicological impacts of organomercury compounds includes this compound.
Industry: It is used in the development of materials and catalysts that involve mercury-containing compounds.
Wirkmechanismus
The mechanism by which dicyclopentylmercury exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, disrupting their function and leading to toxic effects. The pathways involved include the inhibition of enzyme activity and interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Diphenylmercury: Another organomercury compound with two phenyl groups instead of cyclopentyl groups.
Dimethylmercury: Contains two methyl groups attached to mercury.
Diethylmercury: Contains two ethyl groups attached to mercury.
Uniqueness: Dicyclopentylmercury is unique due to the presence of cyclopentyl groups, which impart different chemical and physical properties compared to other organomercury compounds. Its reactivity and applications can vary significantly from those of diphenylmercury, dimethylmercury, and diethylmercury.
Eigenschaften
CAS-Nummer |
23786-94-9 |
|---|---|
Molekularformel |
C10H18Hg |
Molekulargewicht |
338.84 g/mol |
IUPAC-Name |
dicyclopentylmercury |
InChI |
InChI=1S/2C5H9.Hg/c2*1-2-4-5-3-1;/h2*1H,2-5H2; |
InChI-Schlüssel |
SMOMRVWKHSXRHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)[Hg]C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


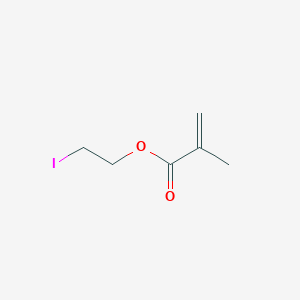
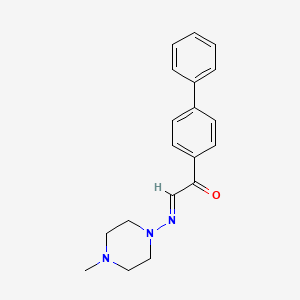
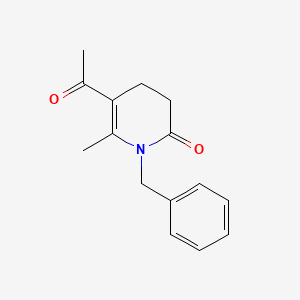

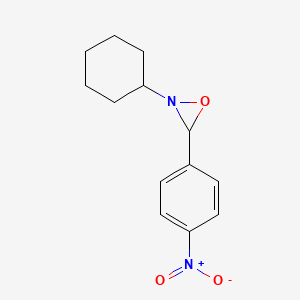
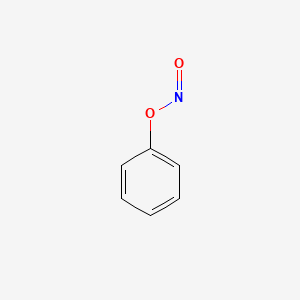

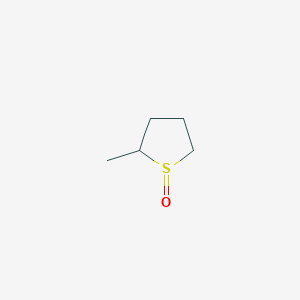
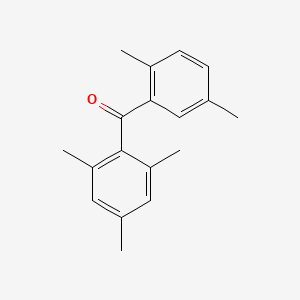
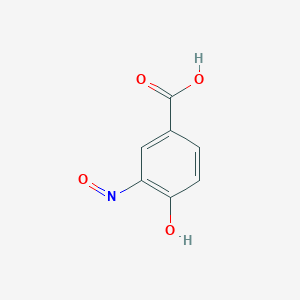

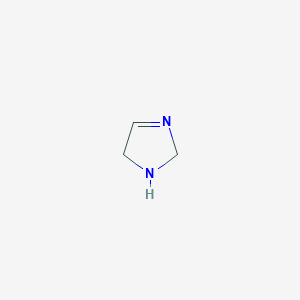

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
